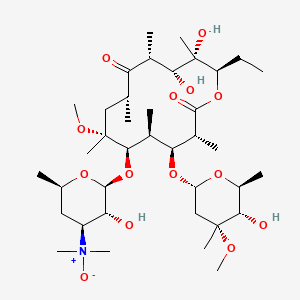
Fenticonazole Impurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenticonazole Impurity E is a chemical compound associated with the antifungal agent fenticonazole. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the related substances that can be found during the synthesis or degradation of fenticonazole.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fenticonazole Impurity E involves complex organic reactions. The primary synthetic route includes the reaction of 2,4-dichlorophenyl with various reagents to form the intermediate compounds, which are then further reacted to produce this compound. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and chromatography to isolate the impurity. Quality control measures are implemented to monitor the concentration of the impurity in the final product.
化学反応の分析
Types of Reactions: Fenticonazole Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated compounds.
科学的研究の応用
Fenticonazole Impurity E has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of fenticonazole formulations.
Biology: Research involving the biological activity of impurities helps in understanding their potential effects on the efficacy and safety of the parent drug.
Medicine: Studying impurities like this compound aids in the development of safer and more effective pharmaceutical formulations.
Industry: It is used in quality control processes to ensure the consistency and safety of fenticonazole products.
作用機序
The mechanism of action of Fenticonazole Impurity E is not as well-studied as the parent compound, fenticonazole. it is believed to interact with similar molecular targets, such as fungal cell membranes and enzymes. The impurity may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane disruption and fungal cell death.
類似化合物との比較
- Fenticonazole Impurity A
- Fenticonazole Impurity B
- Fenticonazole Impurity C
- Fenticonazole Impurity D
Comparison: Fenticonazole Impurity E is unique in its chemical structure and the specific reactions it undergoes. While other impurities may share some similarities in their synthesis and reactions, this compound has distinct properties that differentiate it from the others. For example, its specific oxidation and reduction reactions may yield different products compared to other impurities.
特性
CAS番号 |
1313397-06-6 |
|---|---|
分子式 |
C37H31Cl2N3O4S2 |
分子量 |
716.7 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;nitrate |
InChI |
InChI=1S/C37H31Cl2N2OS2.NO3/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;2-1(3)4/h1-23,27,37H,24-26H2;/q+1;-1 |
InChIキー |
MMAMVYJFSGNFBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[N+](=O)([O-])[O-] |
外観 |
Off-White to Pale Yellow Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


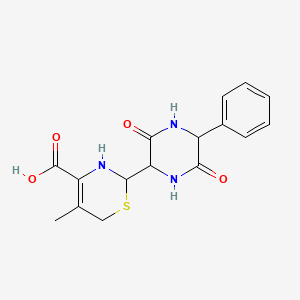
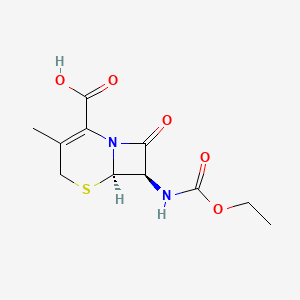
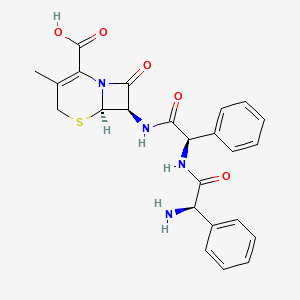
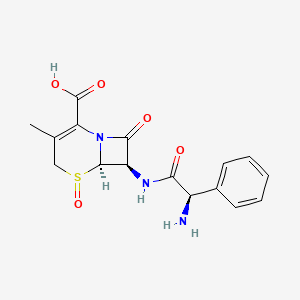
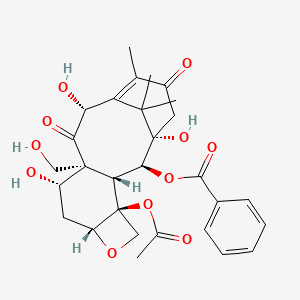
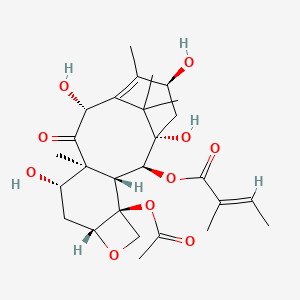
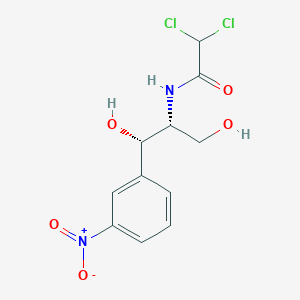
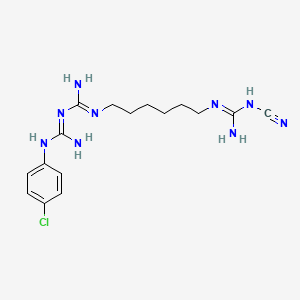
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)
